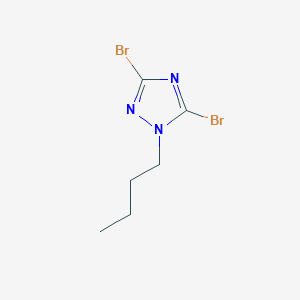

3,5-Dibromo-1-butyl-1H-1,2,4-triazole

Description

Structure

2D Structure

Properties

IUPAC Name |

3,5-dibromo-1-butyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br2N3/c1-2-3-4-11-6(8)9-5(7)10-11/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDDVUJLMFRYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 1 Butyl 1h 1,2,4 Triazole and Its Derivatives

Direct Bromination Strategies for 1-Butyl-1H-1,2,4-triazole Precursors

The synthesis of 3,5-Dibromo-1-butyl-1H-1,2,4-triazole can be logically achieved through the direct bromination of a 1-butyl-1H-1,2,4-triazole precursor. This method involves the substitution of hydrogen atoms on the triazole ring with bromine atoms. The success of this approach hinges on the choice of the brominating agent and the precise control of reaction conditions to ensure high regioselectivity and chemoselectivity.

Utilization of Brominating Agents (e.g., Bromine, N-Bromosuccinimide)

A variety of brominating agents are available for the electrophilic substitution on aromatic and heteroaromatic rings. For the bromination of 1,2,4-triazoles, common reagents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). commonorganicchemistry.com NBS is often preferred due to its solid nature, ease of handling, and milder reaction profiles compared to liquid bromine. commonorganicchemistry.com

The reactivity of the 1,2,4-triazole (B32235) ring is influenced by the substituent at the N-1 position. The butyl group in 1-butyl-1H-1,2,4-triazole is an electron-donating group, which can activate the triazole ring towards electrophilic substitution. The bromination is anticipated to occur at the C-3 and C-5 positions, which are electron-rich.

Recent studies on the bromination of similar heterocyclic systems, such as 1-aryl-1,2,3-triazole-based chalcones, have demonstrated the efficacy of NBS in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). arkat-usa.org This suggests that an acidic medium can facilitate the bromination process on the triazole ring or associated structures. arkat-usa.org

Table 1: Common Brominating Agents for Heterocyclic Compounds

| Brominating Agent | Formula | Key Characteristics |

|---|---|---|

| Bromine | Br₂ | Highly reactive liquid, often used in a solvent. |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, milder and more selective than bromine. commonorganicchemistry.com |

| Pyridinium hydrobromide perbromide | C₅H₆NBr₃ | Solid, mild brominating agent. commonorganicchemistry.com |

| Phenyltrimethylammonium perbromide | C₉H₁₄NBr₃ | Solid, mild brominating agent. commonorganicchemistry.com |

Optimization of Reaction Conditions for Regio- and Chemoselectivity

Achieving the desired 3,5-dibrominated product requires careful optimization of the reaction parameters. Key factors to consider include the solvent, temperature, reaction time, and the stoichiometry of the brominating agent. The choice of solvent can significantly impact the solubility of the reactants and the reaction pathway. Common solvents for bromination reactions include chlorinated hydrocarbons like carbon tetrachloride (CCl₄), or polar aprotic solvents. commonorganicchemistry.com

Regioselectivity in the alkylation of substituted 1,2,4-triazoles has been shown to be influenced by steric effects and the nature of the electrophile. nih.gov While this pertains to alkylation, similar principles can apply to bromination, where the approach of the electrophilic bromine species to the C-3 and C-5 positions will be influenced by the N-1 butyl group.

To achieve dibromination, a sufficient molar equivalent of the brominating agent is necessary. Stepwise addition of the brominating agent might be employed to control the reaction and potentially isolate the mono-brominated intermediate if desired. The temperature of the reaction is another critical parameter; lower temperatures can enhance selectivity, while higher temperatures may be required to drive the reaction to completion but risk the formation of byproducts.

General Synthetic Routes to Substituted 1,2,4-Triazole Scaffolds

Beyond the direct functionalization of a pre-existing triazole ring, the construction of the 1,2,4-triazole core itself is a fundamental aspect of synthesizing derivatives. These methods offer versatility in introducing a wide range of substituents at various positions of the triazole ring.

Cycloaddition Reactions in 1,2,4-Triazole Core Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the synthesis of five-membered heterocyclic rings like 1,2,4-triazoles. researchgate.net These reactions involve the combination of a three-atom component and a two-atom component to form the heterocyclic ring.

Copper catalysis has emerged as a prominent strategy for the synthesis of 1,2,4-triazoles due to its efficiency and functional group tolerance. acs.orgthieme-connect.com These methods often proceed under mild conditions and can utilize readily available starting materials.

One notable copper-catalyzed approach involves the oxidative coupling of amidines with nitriles. acs.orgthieme-connect.com This reaction, often carried out in the presence of a copper catalyst such as copper(I) bromide (CuBr) or copper(II) acetate (B1210297) (Cu(OAc)₂), and an oxidant like air, leads to the formation of 1,3,5-trisubstituted or 3,5-disubstituted 1,2,4-triazoles. acs.orgacs.org The reaction mechanism is proposed to involve the copper-promoted addition of the amidine to the nitrile, followed by an oxidative cyclization. thieme-connect.com

Another significant copper-catalyzed method is the [3+2] cycloaddition of nitriles with other nitrogen-containing species. For instance, a copper-catalyzed three-component reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts has been developed for the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org The catalyst system can also influence the regioselectivity of the cycloaddition. For example, the reaction of isocyanides with diazonium salts can yield 1,3-disubstituted 1,2,4-triazoles with a silver(I) catalyst, whereas a copper(II) catalyst can lead to 1,5-disubstituted 1,2,4-triazoles. isres.org

Table 2: Examples of Copper-Catalyzed Synthesis of 1,2,4-Triazoles

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Amidines and Nitriles | CuBr, Cs₂CO₃, DMSO, air | 1,3,5-Trisubstituted 1,2,4-triazoles | thieme-connect.com |

| Nitriles and Hydroxylamine | Cu(OAc)₂, TEA | Substituted 1,2,4-triazoles | acs.org |

| Amidines and Trialkylamines | Copper catalyst, K₃PO₄, O₂ | 1,3-Disubstituted 1,2,4-triazoles | isres.org |

| Nitriles, 2-diazoacetonitriles, and aryldiazonium salts | Copper-enabled | 1-Aryl-5-cyano-1,2,4-triazoles | isres.org |

While metal-catalyzed reactions are powerful, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products. Several metal-free strategies for the synthesis of 1,2,4-triazoles have been reported.

One such approach is the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, using dimethylformamide (DMF) as a carbon source, to produce 3-trifluoromethyl-1,2,4-triazoles. isres.org Another metal-free method involves the three-component condensation of isothiocyanates, amidines, and hydrazines to yield fully substituted 1H-1,2,4-triazol-3-amines. isres.org

Furthermore, a metal-free [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azlactone has been developed to afford 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov An efficient one-pot, metal-free synthesis of 1,4-disubstituted-1,2,3-triazoles has also been achieved through an inverse electron-demand 1,3-dipolar cycloaddition of alkylidene malononitriles and aromatic azides. rsc.org Photochemical methods also offer a metal-free route to 1,2,4-triazoles through the reaction of triplet intermediates with diazoalkanes and subsequent cycloaddition. rsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Butyl-1H-1,2,4-triazole |

| Bromine |

| N-Bromosuccinimide |

| p-Toluenesulfonic acid |

| Carbon tetrachloride |

| Copper(I) bromide |

| Copper(II) acetate |

| Dimethylformamide |

| 1-Aryl-5-cyano-1,2,4-triazole |

| 3-Trifluoromethyl-1,2,4-triazole |

| 1H-1,2,4-triazol-3-amine |

| 1,3,5-Trisubstituted-1,2,4-triazole |

Photochemical Routes to Triazole Derivatives

Photochemical methods offer a unique approach to the synthesis of 1,2,4-triazoles. One such method involves the photoexcitation of azodicarboxylates, which generates a triplet species. This intermediate then reacts with diazoalkanes to form an azomethine ylide. Subsequent dipolar cycloaddition of this ylide with organic nitriles yields the 1,2,4-triazole ring. rsc.org This transformation has been successfully applied to a wide range of substrates and has been scaled up using flow chemistry. rsc.org

Condensation and Cyclization of Nitrogen-Containing Precursors (e.g., Amidines, Hydrazines, Acylhydrazines)

A predominant strategy for constructing the 1,2,4-triazole ring involves the condensation and subsequent cyclization of various nitrogen-containing precursors.

From Amidines and Hydrazines: A highly efficient, one-pot, three-component reaction for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles has been developed. This method brings together carboxylic acids, primary amidines, and monosubstituted hydrazines to directly form the triazole ring. researchgate.net The reaction proceeds through the initial formation of an N-acylamidine from the carboxylic acid and amidine, which then undergoes cyclization with the hydrazine (B178648). researchgate.net

From Acylhydrazines: Acylhydrazines are versatile precursors for 1,2,4-triazoles. For instance, they can be condensed with secondary amides in a one-pot reaction activated by triflic anhydride, followed by microwave-induced cyclodehydration to yield 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Another approach involves the reaction of acylhydrazines with S-methylisothioureas to produce 3-N,N-dialkylamino-1,2,4-triazoles. organic-chemistry.org Furthermore, a modular, three-step procedure has been established where carboxylic acids are combined with acylhydrazines to generate medicinally relevant fused rsc.orgrjptonline.orgnih.gov-triazoles. acs.org This process has demonstrated applicability for both small-scale discovery and large-scale development. acs.org

A comparative overview of these methods is presented in the table below.

| Precursors | Reagents/Conditions | Product | Reference(s) |

| Carboxylic acids, primary amidines, monosubstituted hydrazines | One-pot | 1,3,5-Trisubstituted 1,2,4-triazoles | researchgate.net |

| Secondary amides, hydrazides | Triflic anhydride, microwave | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| S-methylisothioureas, acyl hydrazides | - | 3-N,N-Dialkylamino-1,2,4-triazoles | organic-chemistry.org |

| Carboxylic acids, acyl hydrazines | 3-step modular procedure | Fused rsc.orgrjptonline.orgnih.gov-triazoles | acs.org |

Diversification Strategies for N-Substituted 1,2,4-Triazoles

The synthesis of N-substituted 1,2,4-triazoles can be achieved through various diversification strategies. One common method involves the reaction of 4-amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones with hydrazine hydrate (B1144303) to form the corresponding 4-amino derivatives. scielo.org.za These can then be converted to Schiff bases using aldehydes, such as 9H-fluorene-3-carbaldehyde. scielo.org.za From these Schiff bases, further derivatization to esters, hydrazides, and oxadiazoles (B1248032) can be accomplished. scielo.org.za

Advanced Synthetic Techniques Applied to Triazole Chemistry

To enhance reaction efficiency, yield, and sustainability, advanced synthetic techniques have been increasingly applied to the synthesis of triazole derivatives.

Microwave-Assisted Synthesis of Triazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in triazole chemistry, often leading to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. rjptonline.orgscielo.org.zarsc.org

Microwave irradiation has been successfully employed in the multi-component synthesis of various 1,2,4-triazole derivatives. rjptonline.org For example, the reaction of 1,2,4-triazole-3-thiol with different substituted benzaldehydes under microwave irradiation for 5-10 minutes resulted in improved yields of 64-84%. rjptonline.org Similarly, the synthesis of new Schiff bases, esters, hydrazides, and oxadiazole derivatives of 1,2,4-triazol-3-one has been achieved with better yields and significantly reduced reaction times using microwave irradiation compared to conventional heating. scielo.org.za In another instance, the synthesis of novel 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole (B1210528) moiety was accomplished through multi-step reactions under microwave-assisted conditions. nih.gov The cyclization step to form the triazole ring was optimized at 90 °C for 15 minutes under microwave irradiation, resulting in higher yields and shorter reaction times than the conventional method. nih.gov

The following table summarizes the advantages of microwave-assisted synthesis in specific examples.

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of 1,2,4-triazole derivatives from 1,2,4-triazole-3-thiol and benzaldehydes | Longer reaction time, lower yield | 5-10 min, 64-84% yield | rjptonline.org |

| Synthesis of 1,2,4-triazole-3-one derivatives | Longer overall time, lower overall yield | Considerably reduced time, enhanced yield | scielo.org.za |

| Cyclization to form 1,2,4-triazoles containing a 1,2,3-thiadiazole moiety | Longer reaction time, lower yield | 15 min at 90°C, higher yield | nih.gov |

Continuous-Flow Synthesis Methodologies

Continuous-flow synthesis offers several advantages for chemical production, including enhanced safety, scalability, and process control. This technology has been effectively applied to the synthesis of triazole derivatives.

A solution-phase synthesis of a 1H-1,2,4-triazole library was developed using a combination of microwave-assisted organic synthesis and continuous-flow microfluidic techniques, starting from the commercially available 3,5-dibromo-1H-1,2,4-triazole. nih.gov Furthermore, a microfluidic hydrogenation reactor was integrated into an automated parallel synthesis platform for the reductive dehalogenation of these triazoles. nih.gov Continuous-flow systems have also been utilized for the efficient, metal- and azide-free synthesis of 1,4-disubstituted 1,2,3-triazoles from acetophenones, tosylhydrazine, and anilines within 35 minutes in a two-step process. rsc.org

Synthetic Utility of 3,5-Dibromo-1H-1,2,4-triazole as a Core Precursor

The compound 3,5-dibromo-1H-1,2,4-triazole serves as a valuable and versatile starting material for the synthesis of a wide array of substituted 1,2,4-triazole derivatives. nih.gov Its two bromine atoms provide reactive sites for various functionalization reactions, allowing for the introduction of diverse substituents onto the triazole core.

An efficient and convenient solution-phase synthesis of a library of 1H-1,2,4-triazole derivatives with potential agrochemical activity has been reported, starting from 3,5-dibromo-1H-1,2,4-triazole. nih.gov This highlights the utility of this compound as a foundational building block in combinatorial chemistry and drug discovery programs.

Reactivity and Mechanistic Studies of 3,5 Dibromo 1 Butyl 1h 1,2,4 Triazole

Nucleophilic Substitution Reactions at Brominated Positions

The two bromine atoms at positions C3 and C5 are the most prominent sites for nucleophilic substitution, providing a versatile handle for the functionalization of the triazole core. These reactions can proceed through various mechanisms, including metal-halogen exchange or direct displacement.

Halogen-lithium exchange is a powerful method for converting carbon-halogen bonds into carbon-lithium bonds, creating a potent nucleophilic center for subsequent reactions with electrophiles. This process is typically rapid, even at very low temperatures. harvard.edu In studies on analogous compounds like 1-substituted 4,5-dibromo-1,2,3-triazoles, treatment with butyllithium (B86547) at low temperatures results in a highly regioselective bromine-lithium exchange at the C5 position. rsc.org The resulting lithiated intermediate is not isolated but is immediately trapped in situ with a variety of electrophiles.

This reaction pathway allows for the introduction of a wide range of functional groups onto the triazole ring. The general mechanism involves the formation of an "ate-complex" as an intermediate. harvard.edu

Table 1: Examples of Electrophilic Quenching Following Halogen-Lithium Exchange (Based on Analogous Dibromoazole Systems rsc.org)

| Electrophile | Reagent Example | Resulting Functional Group |

| Proton Source | H₂O / NH₄Cl | -H (Dehalogenation) |

| Carbon Dioxide | CO₂ (gas) | -COOH (Carboxylic Acid) |

| Chloroformate | Methyl Chloroformate | -COOCH₃ (Ester) |

| Ketone | Benzophenone | -C(OH)Ph₂ (Tertiary Alcohol) |

| Disulfide | Dimethyl Disulfide | -SCH₃ (Thioether) |

This methodology effectively transforms the electrophilic carbon of the C-Br bond into a strongly nucleophilic carbon of the C-Li bond, reversing its chemical reactivity.

The electron-deficient carbon atoms of the 1,2,4-triazole (B32235) ring facilitate the direct displacement of the bromide ions by various nucleophiles. chemicalbook.com While the C-Br bond is strong, substitution can be achieved, often under heated conditions or with the use of a base. This reactivity is common among halogenated azole heterocycles. rsc.org

Studies on related bromo-substituted imidazoles and triazoles show that nucleophiles such as alkoxides and particularly thiolates (formed from thiols in the presence of a base) are effective in displacing bromine atoms to form new C-O or C-S bonds. rsc.orgmdpi.com The reaction with thiolates is a key step in the synthesis of many biologically active sulfur-containing heterocyclic compounds. Similarly, amines can act as nucleophiles to produce amino-substituted triazoles.

Table 2: Potential Nucleophilic Displacement Reactions

| Nucleophile | Reagent Class | Expected Product Structure |

| Thiolate | R-S⁻Na⁺ | 3-Bromo-1-butyl-5-(alkylthio)-1H-1,2,4-triazole |

| Alkoxide | R-O⁻Na⁺ | 3-Bromo-5-alkoxy-1-butyl-1H-1,2,4-triazole |

| Amine | R-NH₂ | 3-Bromo-N-alkyl-1-butyl-1H-1,2,4-triazol-5-amine |

The efficiency of these displacement reactions depends on the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

In nucleophilic substitution reactions on 3,5-dibromo-1-butyl-1H-1,2,4-triazole, the two bromine atoms at C3 and C5 are in electronically distinct environments, which can lead to regioselectivity.

In Halogen-Lithium Exchange: The reaction is highly regioselective. Based on studies of 4,5-dibromo-1,2,3-triazoles, the exchange is expected to occur preferentially at the C5 position. rsc.org This selectivity is governed by kinetic factors, including the relative acidity of the adjacent ring protons and stabilization effects from the ring nitrogens.

In Direct Nucleophilic Displacement: The regioselectivity can be more variable. While the C3 and C5 positions are both activated towards nucleophilic attack, subtle electronic differences imparted by the N1-butyl group and the positions of the N2 and N4 nitrogen atoms can influence the reaction site. In many related N-substituted azole systems, substitution is often favored at the C5 position. rsc.org However, reaction conditions and the nature of the nucleophile can alter this preference, sometimes leading to mixtures of 3-substituted and 5-substituted products.

Electrophilic Substitution Reactions on the Triazole Ring

Due to the electron-poor nature of the carbon atoms, electrophilic substitution on the triazole ring carbons is generally not feasible. chemicalbook.com Instead, electrophilic attacks occur exclusively at the electron-rich ring nitrogen atoms. chemicalbook.com

In this compound, the N1 position is already occupied by the butyl group. This leaves the N2 and N4 atoms as potential sites for electrophilic attack.

Theoretical and experimental studies on 1-substituted 1,2,4-triazoles consistently show that the N4 atom is the most nucleophilic and therefore the primary site for electrophilic attack, such as alkylation. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com This preference is attributed to the electronic distribution within the heterocyclic ring. Computational studies involving C-amino-1H-1,2,4-triazoles also indicate that increasing the hardness of the electrophile favors attack at the N4 position. acs.org

Quaternization is the process of alkylating a tertiary nitrogen atom to form a quaternary ammonium (B1175870) salt, which in this case results in a triazolium salt. For 1-substituted 1,2,4-triazoles, this reaction serves as a definitive example of electrophilic attack on a ring nitrogen.

Research shows that the alkylation of 1-alkyl-1,2,4-triazoles with alkyl halides proceeds with high regioselectivity to yield 1,4-dialkyl-1,2,4-triazolium salts. nih.gov This confirms that the N4 position is the most reactive site for quaternization. The resulting triazolium salts are stable, ionic compounds. researchgate.net

Table 3: Regioselectivity in the Quaternization of 1-Substituted 1,2,4-Triazoles nih.gov

| Starting Material | Alkylating Agent | Product | Site of Alkylation |

| 1-Methyl-1,2,4-triazole | Polyfluoroalkyl Halide | 1-Methyl-4-polyfluoroalkyl-1,2,4-triazolium salt | N4 |

| 1-Butyl-1,2,4-triazole | Polyfluoroalkyl Halide | 1-Butyl-4-polyfluoroalkyl-1,2,4-triazolium salt | N4 |

| 1-Heptyl-1,2,4-triazole | Polyfluoroalkyl Halide | 1-Heptyl-4-polyfluoroalkyl-1,2,4-triazolium salt | N4 |

Therefore, the reaction of this compound with an alkylating agent like methyl iodide is expected to exclusively produce the 3,5-dibromo-1-butyl-4-methyl-1H-1,2,4-triazolium iodide salt.

Redox Chemistry of this compound

The redox behavior of the 3,5-dibromo-1,2,4-triazole core is characterized by the reactivity of the carbon-bromine bonds and the triazole ring itself. These functionalities allow for both reductive dehalogenation and oxidative transformations to introduce new functional groups.

Reduction Pathways to Dehalogenated Triazoles

The bromine atoms on the 1,2,4-triazole ring are susceptible to reduction, leading to partially or fully dehalogenated products. A common method for such transformations on related dihalo-triazoles involves bromine-lithium exchange. For instance, studies on 4,5-dibromo-1,2,3-triazoles have shown that treatment with organolithium reagents like butyllithium at low temperatures results in selective bromine-lithium exchange at the 5-position. rsc.org This lithiated intermediate can then be quenched with an electrophile, such as water or aqueous ammonium chloride, to yield the monobrominated triazole. rsc.org While this specific example pertains to the 1,2,3-triazole isomer, the principle of halogen-metal exchange is a fundamental reductive pathway applicable to bromo-substituted heterocycles like this compound. The resulting monobromo- or fully dehalogenated 1-butyl-1H-1,2,4-triazoles can serve as precursors for further functionalization.

Oxidation Processes Leading to Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in this compound are prime sites for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for synthesizing complex, substituted triazole derivatives.

Suzuki-Miyaura Coupling with Halogenated 1,2,4-Triazoles

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds between organoboron compounds and organic halides. libretexts.org This reaction is highly effective for the arylation of halogenated 1,2,4-triazoles. researchgate.netmdpi.com In the case of dihalogenated triazoles, the reaction can often be controlled to achieve mono- or di-substitution. researchgate.net The chemoselectivity in polyhalogenated systems is influenced by both steric and electronic effects. researchgate.net For N-alkylated dibromo-1,2,4-triazoles, coupling with various arylboronic acids proceeds in the presence of a palladium catalyst, a base, and often a phase-transfer catalyst in a suitable solvent system. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated 1,2,4-Triazoles

| Reactants | Catalyst (mol%) | Base | Solvent System | Other Additives | Product Type | Ref |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole + Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/EtOH | NBu₄Br (10 mol%) | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazole | mdpi.com |

| Halogenated 1H-1,2,4-triazole nucleoside + Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | - | 5-Phenyl-1,2,4-triazole nucleoside | researchgate.net |

The catalytic cycle typically involves the oxidative addition of the bromotriazole to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. libretexts.org

Other Palladium- and Copper-Catalyzed Coupling Transformations

Beyond the Suzuki reaction, brominated 1,2,4-triazoles are substrates for other important coupling transformations.

Heck Reaction : This palladium-catalyzed reaction couples organic halides with alkenes. It has been successfully applied to halogenated 1H-1,2,4-triazole nucleosides to synthesize alkenyl-1,2,4-triazole derivatives, often enhanced by microwave irradiation. researchgate.net

Chan-Lam Coupling : This copper-catalyzed reaction forms a carbon-heteroatom bond, typically between a boronic acid and an N-H or O-H bond. It has been used in the synthesis of N-arylated triazoles, such as the reaction between 3,5-dibromo-1H- researchgate.netmdpi.comrsc.orgtriazole and a phenylboronic acid derivative to form an N-aryl bond. researchgate.net

Sonogashira Coupling : This reaction, which couples terminal alkynes with aryl or vinyl halides, is catalyzed by both palladium and copper complexes. dntb.gov.uanih.gov It provides a route to alkynyl-substituted triazoles.

Pd/Cu Co-catalyzed Reactions : Some transformations benefit from a dual palladium and copper catalytic system. For example, cascade reactions involving C-H arylation and C-N coupling have been developed using a Pd/Cu co-catalyst to synthesize complex heterocyclic systems like quinolinones from aliphatic amides and o-bromophenyl iodides. mdpi.com

Table 2: Examples of Other Cross-Coupling Reactions on Halogenated Triazoles

| Reaction Type | Catalyst System | Substrates | Product Type | Ref |

| Heck Coupling | Palladium | Halogenated 1,2,4-triazole + Alkene | Alkenyl-1,2,4-triazole | researchgate.net |

| Chan-Lam Coupling | Copper | 3,5-dibromo-1H-1,2,4-triazole + Phenylboronic acid | 1-Aryl-3,5-dibromo-1H-1,2,4-triazole | researchgate.net |

| Perfluoroalkylation | Copper | 3,5-dibromo-1,2,4-triazole nucleoside + 1-Iodo-perfluorohexane | 3-Perfluorohexyl-substituted triazole | researchgate.net |

Intramolecular Transformations and Rearrangements in Brominated Triazoles

While intermolecular reactions are common, the potential for intramolecular transformations and rearrangements in brominated triazoles exists, though it is less frequently documented for the 1,2,4-isomer. In related heterocyclic systems, such as 1-substituted-4-imino-1,2,3-triazoles, ring-degenerate Dimroth rearrangements can occur, where the exocyclic nitrogen and its substituent exchange with an endocyclic nitrogen. beilstein-journals.org Another documented rearrangement involves the thermal isomerization of a 5-tert-butyl-5-hydroxy-4-phenyl-4,5-dihydro-3H-1,2,4-triazol-3-one, which sees the tert-butyl group migrate from a carbon atom to a nitrogen atom to form a 1-tert-butyl-4-phenyl-1,2,4-triazolidine-3,5-dione. osi.lv These examples highlight that under certain conditions, typically thermal, substituents on the triazole or related rings can undergo rearrangements to yield isomeric products. osi.lvbeilstein-journals.org Specific studies on such rearrangements for this compound are not widely reported, but the potential for such transformations, particularly under thermal stress or photochemical conditions, remains an area for further investigation.

Investigation of Tele-substitution Phenomena in Related Systems

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from investigations into the reactivity of structurally related 1,2,4-triazole systems. A notable phenomenon observed in such systems is tele-substitution, a reaction where a nucleophile attacks a position other than the one bearing the leaving group.

Research into related heterocyclic systems, such as 5-halo-1,2,4-triazolo[4,3-a]pyrazines, has provided a foundational understanding of this unusual reactivity. In these systems, nucleophilic substitution does not always proceed via the expected direct (ipso) substitution. Instead, the nucleophile can attack a remote, electronically susceptible position, leading to a rearranged product. This has been observed in the reaction of 2-(chloromethyl)furan (B1296002) with sodium cyanide, which resulted in the nitrile group attaching to the opposite side of the furan (B31954) ring from the departing chlorine atom. acs.org

In the context of triazole-containing fused rings, studies have shown that the ratio of ipso to tele-substitution products is influenced by several factors. The nature of the halogen atom at the substitution site plays a crucial role. It has been observed that the propensity for tele-substitution increases with the lability of the leaving group, following the trend I > Br > Cl. acs.org This suggests that a more easily displaced leaving group can better facilitate the electronic rearrangement necessary for the remote attack.

Furthermore, the nature of the incoming nucleophile significantly directs the reaction pathway. Studies on 5-halo-1,2,4-triazolo[4,3-a]pyrazines have demonstrated that amines (RNH₂) are more inclined to yield tele-substitution products compared to thiols (RSH) or alcohols (ROH). acs.org This can be summarized by the general trend for increased tele-substitution: RNH₂ > RSH > ROH. acs.org

Mechanistic investigations involving deuteration studies have shed light on the process. For example, heating related triazolopyrazine compounds in D₂O resulted in H/D exchange at the triazole ring, indicating that this position is susceptible to proton abstraction and can be involved in the reaction mechanism. acs.org Importantly, it was found that the observed product ratios in these tele-substitution reactions are a result of kinetic control rather than thermodynamic control, as the individual ipso and tele products were not found to interconvert under the reaction conditions. acs.org

In one notable case, the reaction of a halo-triazolopyrazine derivative was expected to yield the ipso-substituted product. However, the major product, formed in 83% yield, was later identified as the tele-substituted isomer, which had been initially misassigned due to the spectral similarity of the two isomers. acs.org The desired ipso product was isolated as a minor component with only an 8% yield. acs.org This highlights the importance of thorough structural characterization when dealing with systems prone to such rearrangements.

These findings from related heterocyclic systems provide a valuable framework for predicting the potential reactivity of this compound. The presence of two bromine atoms on the triazole ring suggests the possibility of complex substitution patterns, including the potential for tele-substitution, particularly when reacting with amine nucleophiles.

Interactive Data Table: Factors Influencing Tele-substitution in 5-Halo-1,2,4-triazolo[4,3-a]pyrazines

| Factor | Observation | Influence on Tele-substitution |

| Leaving Group (X) | Trend observed: I > Br > Cl | Increased levels of tele-substitution with a better leaving group. |

| Nucleophile (NuH) | Trend observed: RNH₂ > RSH > ROH | Amines show a higher propensity to induce tele-substitution compared to thiols and alcohols. |

Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 1 Butyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

The ¹H NMR spectrum of 3,5-Dibromo-1-butyl-1H-1,2,4-triazole is defined by the signals from the N-butyl substituent, as the triazole ring itself lacks any protons. The substitution at the N1 position of the triazole ring influences the chemical shift of the adjacent methylene (B1212753) (–CH₂–) group. Protons on the α-carbon to the nitrogen are deshielded and typically appear in the range of δ 4.0–4.5 ppm. mdpi.comnih.gov The expected signals for the butyl group are a triplet for the two protons on the carbon directly attached to the triazole nitrogen, two multiplets for the subsequent methylene groups, and a terminal triplet for the methyl group protons. mdpi.com The integration of these signals would correspond to a 2:2:2:3 ratio, confirming the presence of the butyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₂ -CH₂-CH₂-CH₃ | ~ 4.2 | Triplet | 2H |

| N-CH₂-CH₂ -CH₂-CH₃ | ~ 1.8 | Multiplet (Sextet) | 2H |

| N-CH₂-CH₂-CH₂ -CH₃ | ~ 1.3 | Multiplet (Sextet) | 2H |

Note: Data are predictive and based on typical values for N-alkylated triazoles. mdpi.comnih.govrsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, signals corresponding to the four distinct carbons of the butyl group and the two carbons of the dibrominated triazole ring are expected. The C3 and C5 carbons of the triazole ring are significantly deshielded due to the attached electronegative bromine and nitrogen atoms, with expected chemical shifts in the range of δ 140–155 ppm. mdpi.commdpi.com The presence of the butyl group introduces four additional signals in the aliphatic region of the spectrum, confirming its attachment to the heterocyclic core. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| C3 / C5 | ~ 152 |

| N-CH₂ -CH₂-CH₂-CH₃ | ~ 50 |

| N-CH₂-CH₂ -CH₂-CH₃ | ~ 30 |

| N-CH₂-CH₂-CH₂ -CH₃ | ~ 20 |

Note: Data are predictive, based on analysis of related triazole structures. mdpi.comnih.govmdpi.com

Vibrational Spectroscopy (FT-IR, Raman) in Molecular Structure Determination

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of bonds and functional groups present.

In the FT-IR spectrum of this compound, the most notable feature is the absence of the broad N-H stretching band typically observed around 3100-3300 cm⁻¹ in the parent 1H-1,2,4-triazole. scispace.comresearchgate.net This absence is a key indicator of successful N1-alkylation. Instead, sharp absorption bands in the 2850–3000 cm⁻¹ region are present, corresponding to the symmetric and asymmetric C-H stretching vibrations of the butyl group's CH₂ and CH₃ moieties. mdpi.com

Characteristic vibrations of the 1,2,4-triazole (B32235) ring are expected in the 1400–1600 cm⁻¹ region. researchgate.netresearchgate.net The C-Br stretching vibrations are typically found at lower wavenumbers, often below 700 cm⁻¹. scispace.com Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the triazole ring and the C-Br bonds. nih.gov

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 2850 - 3000 | C-H stretching (alkyl) |

| ~1530 | C=N / N=N stretching (triazole ring) |

| 1400 - 1480 | C-H bending (alkyl), Triazole ring vibrations |

| 1000 - 1300 | C-N stretching |

Note: Frequencies are based on data from substituted triazoles and bromo-heterocycles. mdpi.comscispace.comresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The calculated molecular weight for this compound (C₆H₉Br₂N₃) is approximately 282.98 g/mol .

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in a distinctive cluster of peaks for the molecular ion (M⁺) and its fragments containing both bromine atoms: an M⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak, with an expected relative intensity ratio of approximately 1:2:1. youtube.com

The fragmentation pathways are influenced by the structure of the triazole ring and its substituents. rsc.orgresearchgate.net Common fragmentation events for this compound would likely include:

Loss of the butyl radical (•C₄H₉).

Elimination of a bromine radical (•Br).

Cleavage of the triazole ring, often involving the loss of a stable dinitrogen molecule (N₂). rsc.orgnih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available, analysis of the parent compound, 3,5-Dibromo-1H-1,2,4-triazole, provides significant insight. scispace.com

The crystal structure of the parent 3,5-Dibromo-1H-1,2,4-triazole reveals a planar heterocyclic ring. scispace.com It is expected that the triazole ring in the 1-butyl derivative would retain this planarity. The introduction of the butyl group at the N1 position eliminates the possibility of the strong N-H···N hydrogen bonding that dominates the crystal packing of the parent compound. scispace.comresearchgate.net

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dibromo-1H-1,2,4-triazole |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing and supramolecular architecture of this compound are dictated by a combination of non-covalent interactions. Due to the substitution of a butyl group at the N1 position, the N-H proton present in the parent compound, 3,5-dibromo-1H-1,2,4-triazole, is absent. This fundamentally alters the hydrogen bonding capabilities of the molecule, precluding the N-H···N hydrogen bonds that are prominent in the crystal structure of the unsubstituted analogue. researchgate.netscispace.com In the parent compound, these hydrogen bonds, along with halogen-halogen interactions, lead to the formation of stable trimeric motifs. researchgate.net

For this compound, the primary intermolecular forces are expected to be halogen bonding and van der Waals forces.

Halogen Bonding: The bromine atoms at the C3 and C5 positions of the triazole ring are capable of forming halogen bonds (XBs). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.org In the solid state, C-Br···N or C-Br···Br interactions are anticipated to be significant drivers of the crystal packing. Studies on the parent compound, 3,5-dibromo-1H-1,2,4-triazole, have confirmed the presence of C–Br···Br halogen-bonding interactions that contribute to the formation of layered structures. researchgate.netscispace.com The strength of these interactions generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.org

Below is a table summarizing the key intermolecular interactions identified in the closely related parent compound, which serves as a model for understanding the potential interactions in the N1-butyl derivative.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Significance in Crystal Packing |

|---|---|---|---|---|

| Halogen Bond | C(3)-Br / C(5)-Br | N (from adjacent triazole) or Br | Distances less than the sum of van der Waals radii; typically linear (C-Br···N/Br angle ≈ 180°) | Key directional force for supramolecular assembly; contributes to the formation of trimers and layers. researchgate.netscispace.com |

| van der Waals Forces | Butyl Chain (C, H) | Adjacent Molecules | Non-directional; dependent on surface area contact | Significant contributor to crystal packing due to the size of the butyl group; influences overall density and stability. |

| Weak C-H···N/Br Hydrogen Bonds | C-H (from butyl chain) | N (triazole ring) or Br | Longer and weaker than conventional hydrogen bonds | Potential minor contributors to lattice stability and conformation. |

Investigation of Tautomeric Equilibria in Solution and Solid State

Prototropic tautomerism is a common phenomenon in azole chemistry, where a labile proton can migrate between different nitrogen atoms within the heterocyclic ring. researchgate.net For C-substituted 1,2,4-triazoles, three potential tautomers can exist depending on the position of the ring N-H proton: the 1H-, 2H-, and 4H-forms. researchgate.net

However, in the specific case of This compound , the tautomeric equilibrium of the triazole ring is quenched. The presence of a covalently bonded butyl group at the N1 position fixes the structure as the 1H-tautomer. Consequently, migration of a proton to the N2 or N4 positions is not possible, and an investigation of tautomeric equilibria for this specific compound is not applicable.

For the parent compound, 3,5-dibromo-1H-1,2,4-triazole, and other related 1,2,4-triazoles, the position of the tautomeric equilibrium is a critical factor that influences their chemical and physical properties. This equilibrium can be studied using techniques like NMR spectroscopy and computational chemistry. nih.govncl.res.inufv.br The relative stability of the different tautomers is influenced by the nature of the substituents on the carbon atoms, the solvent, and the physical state (solution vs. solid). nih.govscribd.com

Theoretical and physical studies on bromo-1,2,4-triazoles have indicated that the 3-bromo-1H-1,2,4-triazole (an isomer of the parent compound) and 5-bromo-1H-1,2,4-triazole tautomers have similar energy levels, while the 4H tautomer is considered the most stable in that specific isomeric series. ijsr.net For the unsubstituted 1,2,4-triazole, the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netwikipedia.org DFT calculations on various C5-substituted 1,2,4-triazoles have shown that the relative stability is highly dependent on the electronic nature of the substituent; electron-donating groups tend to stabilize the N2-H tautomer, whereas electron-withdrawing groups favor the N1-H form. researchgate.net

The table below summarizes the possible tautomeric forms for a generic 3,5-disubstituted-1H-1,2,4-triazole, an equilibrium that is arrested in the title compound.

| Tautomeric Form | Description | Relative Stability Factors |

|---|---|---|

| 1H-Tautomer | Proton is on the N1 nitrogen atom. This is the fixed form for this compound. | Often stabilized by electron-withdrawing substituents at C3/C5. researchgate.net Generally more stable than the 4H form in unsubstituted 1,2,4-triazole. ijsr.net |

| 2H-Tautomer | Proton is on the N2 nitrogen atom. This form is symmetrical if C3 and C5 substituents are identical. | Often stabilized by electron-donating substituents at C3/C5. researchgate.net |

| 4H-Tautomer | Proton is on the N4 nitrogen atom. | Generally the least stable tautomer, often due to steric and electronic repulsion. researchgate.net |

Computational and Theoretical Investigations of 3,5 Dibromo 1 Butyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a novel compound like 3,5-Dibromo-1-butyl-1H-1,2,4-triazole, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. Researchers would typically employ a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and calculate electronic energies. These calculations would yield key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Calculation of Molecular Electrostatic Potential (MEP) and Fukui Functions

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The map uses a color scale to denote different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the triazole ring and the bromine atoms, highlighting these as potential sites for interaction with electrophiles.

Fukui Functions: Fukui functions are used within DFT to predict which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. These functions quantify the change in electron density at a specific point in the molecule when the total number of electrons is altered. By calculating these indices for each atom in this compound, one could create a detailed reactivity map, identifying the most likely sites for various chemical reactions.

Transition State Modeling for Reaction Pathways and Mechanisms

Transition state theory is a cornerstone of chemical kinetics, and its computational modeling allows for the exploration of reaction mechanisms. For this compound, researchers could model its potential reactions, such as nucleophilic substitution at the bromine-substituted carbon atoms. This involves identifying the structures of the reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), scientists can predict the feasibility and rate of a proposed reaction pathway. This modeling provides a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis can define atoms within a molecule and characterize the chemical bonds and non-covalent interactions between them. For this compound, a QTAIM analysis would involve locating the bond critical points (BCPs) for each covalent bond (e.g., C-N, C-Br, N-N). The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals). This method would be particularly useful for studying any potential intramolecular non-covalent interactions, such as those involving the bromine atoms and the triazole ring or the butyl chain.

In Silico Modeling for Structure-Property Relationships

In silico modeling encompasses a range of computational methods used to predict the properties of molecules based on their structure. These models are essential in modern chemical research for screening potential compounds and guiding experimental work.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity and Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. To develop a QSAR model relevant to this compound, one would first need a dataset of structurally similar triazole derivatives with experimentally measured data for a property of interest (e.g., herbicidal activity, antifungal activity, or a specific measure of chemical reactivity). Molecular descriptors (numerical representations of chemical information) would be calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation linking the descriptors to the activity. Such a model could then be used to predict the activity of this compound without the need for experimental testing.

Advanced Applications and Chemical Transformations of 3,5 Dibromo 1 Butyl 1h 1,2,4 Triazole

Strategic Building Block in Complex Organic Synthesis

The 3,5-dibromo-1,2,4-triazole moiety is a powerful tool for synthetic chemists, offering multiple reaction sites for the construction of intricate organic molecules. The butyl group at the N1 position enhances its solubility in organic solvents, facilitating its use in a variety of reaction conditions.

The presence of two bromine atoms on the triazole ring makes 3,5-Dibromo-1-butyl-1H-1,2,4-triazole an excellent starting material for the synthesis of fused heterocyclic systems. One notable application is in the preparation of thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazoles, a class of compounds known for their pharmacological significance. researchgate.net The general synthetic strategy involves the reaction of a 3-mercapto-1,2,4-triazole derivative with an α-haloketone. In the context of this compound, a plausible pathway would involve the initial nucleophilic substitution of one of the bromine atoms with a thiol-containing reagent, followed by intramolecular cyclization to form the fused thiazole (B1198619) ring.

For instance, the reaction of a similar compound, 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole, with various amines leads to the formation of 5-aminomethyl-substituted 2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles. researchgate.net This demonstrates the feasibility of selectively reacting one of the bromine atoms while the other remains available for further functionalization. The reaction conditions, such as the choice of base and solvent, can influence the regioselectivity of the initial substitution and the efficiency of the subsequent cyclization. researchgate.net

A variety of fused heterocyclic systems can be accessed from 1,2,4-triazole (B32235) precursors, highlighting the versatility of this scaffold in generating chemical diversity. isres.org The synthesis of these frameworks is often achieved through multi-step sequences that leverage the reactivity of the triazole ring and its substituents.

| Precursor Type | Reagents and Conditions | Resulting Heterocyclic Framework | Reference |

| 3-Mercapto-1,2,4-triazoles | α-Bromodiketones, visible light, aqueous conditions | Functionalized thiazolo[3,2-b] researchgate.netmdpi.comresearchgate.nettriazoles | researchgate.net |

| 3,5-Dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole | Aliphatic and aromatic amines | 5-Aminomethyl-substituted 2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles | researchgate.net |

| 5-Mercapto-3-(o-nitrophenyl)- researchgate.netmdpi.comresearchgate.net-triazole | α-Haloketones, POCl₃ | Thiazolo[3,2-b]- researchgate.netmdpi.comresearchgate.net-triazoles | researchgate.net |

A key feature of this compound in organic synthesis is the potential for regioselective functionalization. The two bromine atoms at the C3 and C5 positions can be sequentially replaced by different nucleophiles, allowing for the introduction of various functional groups in a controlled manner. This stepwise approach is crucial for building molecular complexity and accessing a wide range of substituted 1,2,4-triazole derivatives.

The regioselectivity of the substitution reactions can be influenced by several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent, and base), and the electronic properties of the triazole ring. researchgate.net For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand can direct the substitution to a specific bromine atom. researchgate.net While specific studies on the regioselective functionalization of this compound are not extensively documented, research on analogous dibromo-1,2,3-triazoles has shown that sequential reactions are feasible, leading to the formation of disubstituted products with distinct functionalities at the 4 and 5 positions. researchgate.net

This stepwise functionalization opens up possibilities for creating libraries of compounds with diverse substitution patterns, which is particularly valuable in drug discovery and the development of new materials. The ability to introduce different groups at specific positions on the triazole ring allows for the fine-tuning of the molecule's properties, such as its biological activity or its coordination behavior.

Precursor in Coordination Chemistry for Ligand Design

The 1,2,4-triazole ring is a well-established ligand in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. researchgate.netnih.gov The introduction of a butyl group at the N1 position and bromine atoms at the C3 and C5 positions in this compound provides a unique platform for the design of novel ligands with specific coordination properties.

Derivatives of this compound can be used to synthesize a variety of metal complexes. The bromine atoms can be replaced with other coordinating groups, such as pyridyl, carboxylate, or other heterocyclic moieties, to create multidentate ligands. These ligands can then be reacted with various metal salts to form coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes. mdpi.commdpi.com

For instance, the synthesis of coordination polymers has been reported using bis(triazole) ligands, where two triazole units are connected by a linker. mdpi.com A similar approach could be employed with derivatives of this compound, where the bromine atoms are substituted with groups that can bridge multiple metal centers. The resulting coordination polymers can exhibit interesting structural topologies and properties, such as porosity and catalytic activity. mdpi.com

The 1,2,4-triazole ring can coordinate to metal ions in various modes, including monodentate, bidentate bridging (N1,N2- or N2,N4-bridging), and even tridentate coordination. The specific coordination mode is influenced by the substituents on the triazole ring, the nature of the metal ion, and the reaction conditions. The butyl group in this compound at the N1 position blocks this nitrogen from participating in coordination, thus directing metal binding to the N2 and N4 positions.

The bromine atoms can be replaced by other functional groups to create ligands with tailored metal binding affinities. For example, replacing the bromine atoms with carboxylate groups would introduce both N- and O-donor atoms, leading to ligands with different coordination preferences and the potential to form more stable metal complexes. fau.de The study of the coordination chemistry of such ligands can provide insights into the factors that govern the self-assembly of metal-organic architectures and can lead to the discovery of new materials with desired properties.

Role in Materials Science and Polymer Chemistry

The unique chemical structure of this compound and its derivatives makes them promising candidates for applications in materials science and polymer chemistry. The presence of the triazole ring and the potential for extensive functionalization allow for the creation of materials with tailored properties.

The triazole ring itself is known for its high thermal and chemical stability, which are desirable characteristics for materials used in demanding applications. rsc.org Furthermore, the high nitrogen content of the triazole ring can be advantageous in the development of energetic materials. rsc.orgenergetic-materials.org.cnnih.gov

In the realm of polymer chemistry, triazole-based polymers are being explored for various applications, including the fabrication of membranes for separation processes. google.com The ability to introduce functional side chains onto the triazole ring allows for the tuning of the polymer's properties, such as its porosity and selectivity. A patent has described the use of alkyl chain groups, including butyl groups, as side chains in triazole-based polymers. google.com This suggests that this compound could serve as a monomer or a precursor for the synthesis of such functional polymers.

Moreover, triazole-based metal-organic frameworks (MOFs) have shown promise as solid electrolytes for proton exchange membrane fuel cells. rsc.org The incorporation of triazole-rich MOFs into polymer matrices can enhance the proton conductivity and durability of the resulting composite membranes. rsc.org The functionalizable nature of this compound could be exploited to design MOFs with optimized properties for such applications.

Table 2: Potential Applications of this compound Derivatives in Materials Science Note: This table outlines potential applications based on the properties of analogous triazole-based materials.

| Application Area | Rationale | Potential Derivative |

| Energetic Materials | High nitrogen content of the triazole ring. | Nitro- or azido-substituted derivatives. |

| Polymer Membranes | Tunable porosity and selectivity through functional side chains. | Polymerized versions or as a monomer with other co-monomers. |

| Proton Exchange Membranes | Enhanced proton conductivity in composite materials. | As a ligand for the synthesis of MOFs incorporated into polymer matrices. |

Development of Electron-Transporting and Hole-Blocking Organic Materials

The 1,2,4-triazole ring is known for its electron-deficient nature, making it a promising building block for electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in organic electronic devices like Organic Light Emitting Diodes (OLEDs). The presence of two bromine atoms in This compound is expected to further lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) due to the electron-withdrawing inductive effect of halogens. This property is advantageous for facilitating electron injection and transport while impeding the flow of holes, thereby enhancing device efficiency and stability.

The butyl substituent on the triazole ring can enhance the solubility of the compound in organic solvents, which is a crucial factor for solution-based processing of electronic devices. Furthermore, the alkyl chain can influence the molecular packing in the solid state, which in turn affects the charge transport properties.

Polymeric Architectures Incorporating Triazole Moieties

The This compound moiety can be incorporated into polymeric architectures to create materials with tailored properties. The two bromine atoms serve as versatile handles for various cross-coupling reactions, such as Suzuki or Stille coupling, enabling the polymerization with other aromatic monomers. This approach can lead to the synthesis of conjugated polymers with high thermal stability and desirable electronic properties.

The incorporation of the 1-butyl-1,2,4-triazole unit can impart specific functionalities to the polymer. For instance, polymers containing 1,2,4-triazole units have been investigated for their proton-conducting properties, which are relevant for applications in fuel cell membranes. nih.gov The butyl group can affect the polymer's morphology and free volume, which are important parameters for proton conductivity.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Comonomer Example | Potential Polymer Properties |

| Suzuki Coupling | Aryl diboronic acid/ester | High thermal stability, electron-transporting |

| Stille Coupling | Organotin reagent | Controlled polymerization, defined architecture |

| Heck Coupling | Alkene | Functionalized side chains, tunable solubility |

Emerging Applications in Optoelectronics and Data Storage

The unique electronic and structural features of This compound suggest its potential in emerging optoelectronic applications. The high nitrogen content and the presence of bromine atoms can lead to materials with high refractive indices, which are useful for optical applications.

In the realm of data storage, molecules that can exist in multiple stable states are of great interest. While not specifically demonstrated for this compound, the conformational flexibility of the butyl group and the potential for intermolecular interactions involving the triazole ring and bromine atoms could, in principle, be exploited for creating molecular switches or memory elements.

Synthetic Intermediate in Agrochemical Research

The 1,2,4-triazole ring is a well-established pharmacophore in many commercially successful fungicides. The mode of action often involves the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol (B1671047) in fungi. The N-butyl group in This compound is a common feature in several systemic fungicides.

The dibromo-substitution provides a reactive platform for the synthesis of more complex and potent agrochemicals. Through nucleophilic substitution or metal-catalyzed cross-coupling reactions at the bromine-bearing carbon atoms, a wide variety of functional groups can be introduced to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds.

Table 2: Potential Agrochemical Derivatives from this compound

| Reaction at C3/C5 | Reagent Example | Potential Target Class |

| Nucleophilic Aromatic Substitution | Aryl thiol | Fungicides |

| Suzuki Coupling | Substituted phenylboronic acid | Herbicides, Insecticides |

| Sonogashira Coupling | Terminal alkyne | Fungicides, Plant growth regulators |

Design of Chemical Tools for Investigating Molecular Interactions

The structure of This compound makes it a candidate for the design of chemical probes to study molecular interactions. The triazole core can participate in hydrogen bonding and dipole-dipole interactions. nih.gov The bromine atoms are capable of forming halogen bonds, which are increasingly recognized as important non-covalent interactions in biological systems and materials science. researchgate.net

By functionalizing one of the bromine atoms with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) and using the other bromine for linking to a target-binding moiety, this compound could be developed into a versatile molecular probe. The butyl group can help to modulate the solubility and cell permeability of such probes.

Emerging Research Directions for 3,5 Dibromo 1 Butyl 1h 1,2,4 Triazole

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For brominated triazoles, this involves moving away from hazardous reagents and high-energy processes.

Green Chemistry Approaches in Brominated Triazole Synthesis

Traditional synthesis of triazole derivatives is often being replaced by more sustainable methods that align with the principles of green chemistry. rsc.org Research is increasingly focused on the use of alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and improve yields. mdpi.comnih.gov For instance, ultrasound-assisted, one-pot synthesis has been shown to be highly efficient for producing 1,2,4-triazole (B32235) derivatives in yields of up to 98%. mdpi.com Solvent-free reaction conditions, using techniques such as grinding and milling, are also being explored to minimize waste. numberanalytics.com The use of water as a solvent and the development of reusable, heterogeneous catalysts, such as zinc oxide (ZnO) nanocrystals, are also promising sustainable strategies for triazole synthesis. rsc.orgrsc.org These green approaches offer significant advantages by reducing reaction times, minimizing energy consumption, and often leading to higher product yields with fewer byproducts. nih.gov

Catalytic Innovations for Selective Functionalization

The two bromine atoms on the 3,5-Dibromo-1-butyl-1H-1,2,4-triazole ring offer prime sites for functionalization through cross-coupling reactions. Catalytic innovation is key to controlling the selective substitution of these halogens. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are powerful tools for creating C-C bonds at the halogenated positions of triazoles. researchgate.netmdpi.commdpi.com A significant challenge and area of research is achieving site-selectivity in dihalogenated systems. nih.gov For dihaloarenes with identical halogens, selectivity can be controlled by steric and electronic factors, as well as by the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to direct palladium-catalyzed cross-coupling to a specific position on a dihalopyridine, a principle that could be applied to dihalotriazoles. nih.gov This allows for the stepwise and controlled introduction of different functional groups, creating a pathway to complex, multi-substituted triazole derivatives.

Exploration of Under-explored Reaction Pathways and Selectivities

Beyond standard cross-coupling, researchers are investigating novel transformations of the 1,2,4-triazole core. One area of interest is the differing reactivity of the C-Br bonds at the C3 and C5 positions. In related triazole nucleoside analogues, a graduated reactivity of halogens at different positions allows for regioselective replacement. researchgate.net This inherent difference in reactivity could be exploited for the sequential functionalization of this compound.

Another emerging area is the exploration of annulation-induced reactivity, where a reaction at one part of the molecule triggers an unexpected transformation of the triazole ring itself. researchgate.net For example, a C-H activation/annulation reaction on a 1,2,4-triazole derivative was found to induce an N-N bond-cleaving ring-opening, a previously unknown reaction pathway for this heterocycle. researchgate.net Investigating whether the bromo-substituents on this compound can direct or participate in such novel ring-opening or rearrangement cascades could lead to the discovery of entirely new molecular scaffolds.

Computational Design and Prediction of Novel Derivatives with Desired Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. nih.gov By calculating electronic structure properties, researchers can understand the reactivity of different sites on the triazole ring. researchgate.net

For this compound, DFT studies can predict parameters such as electrostatic potential maps, which indicate the most likely sites for electrophilic or nucleophilic attack. nih.gov This allows for the rational design of reactions and catalysts. Furthermore, computational models can be used to design novel derivatives with specific electronic or steric properties. By simulating how changes to the substituent groups affect the molecule's frontier molecular orbitals (HOMO and LUMO), scientists can pre-screen candidates for desired reactivity profiles in applications ranging from materials science to medicinal chemistry. nih.gov This in-silico design process accelerates the discovery of new molecules and reduces the experimental workload. rsc.orgnih.gov

Below is a table showing examples of calculated quantum chemical parameters for different triazole derivatives, illustrating how these values can be used to predict reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |

| Triazole Derivative A | -6.5 | -1.2 | 5.3 | Low |

| Triazole Derivative B | -5.8 | -2.1 | 3.7 | Moderate |

| Triazole Derivative C | -5.2 | -3.0 | 2.2 | High |

| Triazole Derivative D | -6.1 | -1.5 | 4.6 | Low-Moderate |

This table is illustrative and based on general principles of DFT analysis of triazole derivatives. researchgate.net

Integration into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Halogenated triazoles are excellent candidates for building blocks in this field due to their ability to participate in various intermolecular forces. researchgate.netrsc.org The bromine atoms on this compound can act as halogen bond donors, a strong, directional interaction similar to hydrogen bonding. nih.govresearchgate.net

The nitrogen-rich triazole ring can coordinate with metal ions and participate in hydrogen bonding. researchgate.netrsc.org This combination of interactions allows for the design of complex supramolecular architectures, such as metal-organic frameworks (MOFs), liquid crystals, and gels. researchgate.netnih.gov For example, a triazole-containing MOF has been shown to be an effective catalyst for CO2 conversion, with the porous structure and active sites working in concert. nih.gov By strategically using the butyl group to control solubility and the dibromo-triazole core as a rigid, interactive component, researchers can design novel materials with tailored properties for applications in catalysis, sensing, and gas storage. nih.govnih.gov

Q & A

Basic: What are the optimal synthetic routes for 3,5-Dibromo-1-butyl-1H-1,2,4-triazole?

Methodological Answer:

The synthesis typically involves bromination of 1-butyl-1H-1,2,4-triazole followed by regioselective alkylation. Key steps include:

Bromination: React 1-butyl-1H-1,2,4-triazole with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at room temperature for 12–24 hours to yield this compound .

Purification: Recrystallize the product using ethanol/water mixtures to achieve >95% purity.

Regioselectivity Control: To avoid byproducts, use desymmetrization strategies by introducing bulky leaving groups or leveraging steric effects during alkylation .

Table 1: Comparison of Bromination Agents

| Agent | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Br₂ | 24 hrs | 70–75 | 90–95 |

| NBS | 12 hrs | 65–70 | 85–90 |

Basic: How should this compound be characterized?

Methodological Answer:

Use a combination of analytical techniques:

NMR Spectroscopy:

- ¹H NMR: Identify butyl protons (δ 0.9–1.6 ppm) and triazole ring protons (δ 8.2–8.5 ppm).

- ¹³C NMR: Confirm bromination via absence of C3/C5 carbons (replaced by Br).

Mass Spectrometry (HRMS): Look for [M+H]⁺ peaks at m/z 297.92 (C₆H₉Br₂N₃⁺) .

HPLC: Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Advanced: How can regioselectivity issues in alkylation of dibromotriazoles be resolved?

Methodological Answer:

Regioselectivity challenges arise due to symmetry in 3,5-dibromo-1H-1,2,4-triazole. Solutions include:

Desymmetrization: Introduce a chiral auxiliary or use asymmetric catalysis during alkylation to favor the 1-butyl derivative .

Protecting Groups: Temporarily block one bromine site using trimethylsilyl (TMS) groups before alkylation.

Computational Guidance: Employ DFT calculations to predict reactive sites and optimize reaction conditions .

Advanced: What methodologies assess the biological activity of this compound?

Methodological Answer:

Antimicrobial Assays:

- Disc Diffusion: Test against E. coli and S. aureus on Mueller Hinton agar. Zones of inhibition >10 mm indicate activity .

- MIC Determination: Use broth microdilution (concentration range: 1–256 µg/mL).

Cytotoxicity Screening:

- MTT assay on HEK-293 cells. IC₅₀ values <50 µM suggest therapeutic potential.

Table 2: Antimicrobial Activity Comparison

| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |

|---|---|---|

| 3,5-Dibromo-1-butyl-triazole | 32 | 64 |

| 3,5-Dichloro-1-methyl-triazole | 128 | 256 |

Advanced: How can computational modeling aid in studying this compound?

Methodological Answer:

DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap, ~5.2 eV) .

Molecular Docking: Simulate binding to cytochrome P450 enzymes (PDB: 1TQN) to assess metabolic stability.

ADMET Prediction: Use SwissADME to evaluate logP (~2.8) and bioavailability.

Advanced: What crystallographic tools are recommended for structural analysis?

Methodological Answer:

Single-Crystal X-ray Diffraction:

- Use SHELXL for refinement (R-factor < 0.05) .

- ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding .

Key Parameters:

- Space group: P2₁/c (monoclinic).

- Unit cell dimensions: a = 8.2 Å, b = 12.4 Å, c = 10.1 Å.

Basic: What are the stability and storage requirements?

Methodological Answer:

Stability: Degrades at >150°C (TGA data). Light-sensitive; store in amber vials.

Storage: Keep at –20°C under inert atmosphere (Ar/N₂) to prevent Br⁻ hydrolysis.

Advanced: How does the butyl group influence reactivity compared to other triazoles?

Methodological Answer:

Steric Effects: The butyl group increases steric hindrance, reducing nucleophilic substitution rates at C3/C5 by 30% compared to methyl analogs .

Electronic Effects: Electron-donating butyl group lowers electrophilicity (Hammett σ⁺: –0.15 vs. –0.07 for methyl) .

Comparative Data:

| Substituent | Reaction Rate (k, s⁻¹) | LogP |

|---|---|---|

| Butyl | 0.45 | 2.8 |

| Methyl | 0.65 | 1.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |